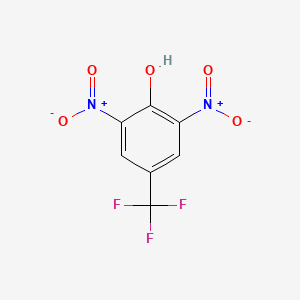

2,6-Dinitro-4-(trifluoromethyl)phenol

Description

The exact mass of the compound 2,6-Dinitro-4-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,6-Dinitro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZGYEWQIGIFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192542 | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-77-1 | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QY8MWC3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

Part 1: Core Directive This guide is structured as a high-level technical whitepaper designed for drug development professionals and organic chemists.[1][2][3] It prioritizes the Chlorobenzene Hydrolysis Route (Industrial Standard) as the primary protocol due to its superior safety profile and scalability compared to direct phenol nitration.[1][2][3]

Executive Summary & Target Profile

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a critical intermediate in the synthesis of trifluoromethyl-based agrochemicals and uncoupling agents.[1][2][3] It functions as a lipophilic weak acid protonophore (pKa ~ 4.0–5.0), capable of dissipating the proton gradient across mitochondrial membranes.[2][3]

-

IUPAC Name: 2,6-Dinitro-4-(trifluoromethyl)phenol[1][2][4][5][6]

-

Common Synonyms: 4-Hydroxy-3,5-dinitrobenzotrifluoride;

-Trifluoro-2,6-dinitro-p-cresol.[1][2][3][4] -

Key Structural Features:

-

Electron-Withdrawing Groups: The cooperative effect of two nitro groups (

) and one trifluoromethyl group ( -

Substitution Pattern: The 2,6-dinitro substitution pattern is sterically crowded but electronically favored during nucleophilic aromatic substitution of the chloro-precursor.[1][2][3]

-

Retrosynthetic Analysis & Strategy

To maximize yield and minimize the risk of oxidative ring degradation (common in direct nitration of electron-rich phenols), the Nucleophilic Aromatic Substitution (

Pathway Logic:

-

Target Disconnection: The C-O bond is disconnected to reveal the activated aryl chloride.[1][2][3]

-

Precursor Identification: 4-Chloro-3,5-dinitrobenzotrifluoride (CDNBTF).[1][2][3]

-

Starting Material: 4-Chlorobenzotrifluoride (PCBTF), a commercially available, robust solvent/intermediate.[1][2][3]

Figure 1: Retrosynthetic pathway utilizing the robust chlorobenzene route to avoid phenol oxidation.

Primary Synthesis Protocol: The Chlorobenzene Route

Rationale: Direct nitration of 4-(trifluoromethyl)phenol is viable but hazardous due to exotherms and "red fume" oxidation byproducts.[1][2][3] The chlorobenzene route isolates the nitration step on a deactivated ring, preventing oxidative runaway.[1][2][3]

Stage 1: Dinitration of PCBTF

Reaction: 4-Chlorobenzotrifluoride

-

Reagents: Fuming Nitric Acid (98%), Sulfuric Acid (98%) or Oleum (20%

).[2][3] -

Mechanism: Electrophilic Aromatic Substitution (

).[1][2][3] The

Protocol:

-

Setup: 3-neck round-bottom flask, reflux condenser, dropping funnel, internal thermometer.

-

Charge: Add Sulfuric Acid (5.0 eq) to the flask. Cool to 0–5°C.[1][2][3]

-

Addition 1: Add 4-Chlorobenzotrifluoride (1.0 eq) dropwise.

-

Nitration: Add Fuming Nitric Acid (2.2 eq) dropwise, maintaining temp < 10°C.[1][2][3]

-

Ramp: Allow to warm to RT, then heat to 90–100°C for 4–6 hours to drive the second nitration.

-

Quench: Pour onto crushed ice. The product, 4-Chloro-3,5-dinitrobenzotrifluoride , precipitates as a yellow solid.[1][2][3]

-

Purification: Filter, wash with water, and recrystallize from ethanol if necessary. (MP: ~53–56°C).[1][2][3]

Stage 2: Hydrolysis (

)

Reaction: 4-Chloro-3,5-dinitrobenzotrifluoride

-

Reagents: 20% NaOH (aq), Ethanol (optional co-solvent).[2][3]

-

Mechanism: Addition-Elimination (

).[1][2][3] The ring is highly activated by two

Step-by-Step Protocol:

-

Dissolution: In a reactor, suspend 4-Chloro-3,5-dinitrobenzotrifluoride (10 g, 37 mmol) in Water (50 mL).

-

Base Addition: Slowly add 20% NaOH solution (15 g, ~2.0 eq). The mixture will turn deep orange/red due to the formation of the phenolate salt.[1][2][3]

-

Reflux: Heat to reflux (100°C) for 2–4 hours. Monitor via TLC (disappearance of non-polar chloride spot).[1][2][3]

-

Workup:

-

Cool reaction mixture to room temperature.

-

Acidification: Slowly add conc. HCl until pH < 1.[1][2][3] The deep red phenolate will convert to the free phenol and precipitate as a yellow solid.[1][2][3]

-

Warning: Acidification is exothermic; control temperature to < 25°C to prevent oiling out.[1][2][3]

-

-

Isolation: Filter the yellow solid. Wash with cold water to remove salts.[1][2][3]

-

Drying: Vacuum dry at 40°C.

Yield Expectations:

| Step | Typical Yield | Purity | Key Impurity |

|---|---|---|---|

| Nitration | 85–92% | >95% | Mononitro-intermediate |

| Hydrolysis | 90–95% | >98% | Unreacted Chloride |[1][2][3]

Process Safety & Hazard Control

Critical Warning: This synthesis involves polynitro-aromatics and uncoupling agents.[1][2][3]

1. Thermal Runaway (Nitration):

-

Risk: Dinitration is highly exothermic.[1][2][3] Failure to control temperature during

addition can lead to rapid gas evolution ( -

Control: Use a jacketed reactor with active cooling. Ensure stirring is robust. Do not exceed 10°C during addition.[1][2][3]

2. Toxicity (Uncoupling Agent):

-

Mechanism: 2,6-Dinitro-4-(trifluoromethyl)phenol uncouples oxidative phosphorylation in mitochondria, leading to hyperthermia, metabolic collapse, and death.[1][2][3]

-

Handling:

-

Skin: Fatal in contact with skin.[1][2][3][9] Wear double nitrile gloves and Tyvek sleeves.[1][2][3]

-

Inhalation: Use a certified fume hood.[1][2][3] Handle solids as damp cake to minimize dust.[1][2][3]

-

Antidote: There is no specific antidote for DNP poisoning; treatment is supportive (cooling).[1][2][3]

-

Figure 2: Safety logic for handling potent uncoupling agents.

Characterization Data

Verify the product identity using the following standard values.

-

Melting Point: 120–122°C (Isomer specific; distinct from the 2-CF3 isomer which melts lower).[1][2][3]

-

NMR (DMSO-

-

NMR: Singlet at ~ -60 to -63 ppm (relative to

-

IR Spectroscopy:

References

-

US Patent 4,096,195 . Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride. (1978).[1][2][3] Link

-

PubChem Compound Summary . 2,6-Dinitro-4-(trifluoromethyl)phenol (CID 164591).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[2][3]

-

Al-Howsaway, H. O., et al. Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.[1][2][3][10] Journal of Chemical Research (2007).[1][2][3][10] Describes the reactivity of the chloro-precursor. Link[2][3]

-

GHS Safety Data Sheet . 4-Chloro-3,5-dinitrobenzotrifluoride. Sigma-Aldrich / Merck.[1][2][3] Link[2][3]

Sources

- 1. GB1553061A - Preparation of 4-chloro-3,5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-dinitro-4-(trifluoromethyl)phenol [sitem.herts.ac.uk]

- 6. 2,6-Dinitro-4-(trifluoromethyl)phenol | 393-77-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 8. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical Profiling of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Technical Guide

The following technical guide provides an in-depth physicochemical and mechanistic analysis of 2,6-Dinitro-4-(trifluoromethyl)phenol , a potent uncoupling agent and structural analog of 2,4-dinitrophenol (DNP).

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS 393-77-1) is a highly acidic, lipophilic phenol derivative characterized by strong protonophoric activity. Structurally defined by a phenol ring substituted with two nitro groups at the ortho positions and a trifluoromethyl group at the para position, this compound exhibits enhanced lipophilicity and acidity compared to classic uncouplers like 2,4-DNP. These properties make it a highly efficient shuttle for protons across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This guide details its chemical behavior, synthesis, mechanistic impact, and handling protocols for research applications.

Chemical Identity & Structural Analysis

The molecule's activity is dictated by the electron-withdrawing nature of its substituents. The trifluoromethyl group (

| Property | Data |

| IUPAC Name | 2,6-Dinitro-4-(trifluoromethyl)phenol |

| Common Synonyms | |

| CAS Registry Number | 393-77-1 |

| Molecular Formula | |

| Molecular Weight | 252.10 g/mol |

| SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C(F)(F)F |

Physicochemical Profile

The physicochemical parameters of 2,6-Dinitro-4-(trifluoromethyl)phenol are critical for predicting its biological behavior, particularly its ability to partition into lipid bilayers and release protons.

Key Properties Table

| Property | Value | Context/Significance |

| Physical State | Yellow crystalline powder | Characteristic of nitrophenols due to |

| Melting Point | 47 – 50 °C | Relatively low melting point facilitates sublimation and vapor phase transport. |

| Boiling Point | ~227 °C | High thermal stability required for gas chromatography analysis. |

| Acidity (pKa) | ~3.0 (Predicted) | Significantly more acidic than DNP (pKa 4.1) due to the para- |

| Lipophilicity (LogP) | 3.27 (Calculated) | High lipophilicity ensures rapid membrane insertion and accumulation. |

| Solubility | Soluble in Toluene, DCM, Ethanol | Poor water solubility; requires organic solvents for stock preparation. |

Electronic Effects & Acidity

The acidity of this phenol is driven by the stabilization of the conjugate base (phenolate).

-

Inductive Effect (-I): The fluorine atoms in the

group exert a powerful inductive pull, withdrawing electron density from the ring. -

Resonance Effect (-R): The two ortho-nitro groups delocalize the negative charge of the phenolate oxygen onto the nitro oxygens.

-

Result: The pKa is shifted lower than that of 2,6-dinitrophenol (pKa 3.7), making it a stronger acid and ensuring it exists primarily as the anion at physiological pH (7.4), though a fraction remains protonated to initiate membrane transport.

Mechanism of Action: Protonophore Cycle

The compound acts as a protonophore , a lipid-soluble acid that shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase. This dissipates the electrochemical gradient (

Mechanistic Workflow

The following diagram illustrates the futile cycle of proton transport driven by 2,6-Dinitro-4-(trifluoromethyl)phenol.

Caption: The protonophore cycle. The neutral phenol (TFM-OH) diffuses into the matrix, releases a proton due to high pH, and the resulting anion (TFM-O⁻) is driven back to the intermembrane space by the membrane potential.

Synthesis & Preparation

For research purposes, high-purity material is often synthesized via the nitration of 4-(trifluoromethyl)phenol. This route ensures the correct regiochemistry (2,6-substitution).

Synthesis Protocol

Precursor: 4-(trifluoromethyl)phenol (CAS 402-45-9).

Reagents: Concentrated Nitric Acid (

-

Dissolution: Dissolve 4-(trifluoromethyl)phenol in a solvent resistant to oxidation (e.g., dichloromethane or acetic acid).

-

Nitration: Add mixed acid (

) dropwise at controlled temperatures ( -

Work-up: Quench reaction mixture on ice. The product precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol/water to remove mono-nitro impurities.

Caption: Standard laboratory synthesis pathway via electrophilic aromatic substitution (Nitration).

Analytical Methodologies

Accurate quantification is essential due to the compound's high toxicity.

HPLC Quantification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) + 0.1% Formic Acid.

-

Rationale: Acidic modifier ensures the phenol remains protonated or fully defined, improving peak shape.

-

-

Detection: UV-Vis Diode Array at 370 nm .

-

Note: The phenolate anion absorbs strongly in the yellow region.

-

-

Flow Rate: 1.0 mL/min.

UV-Vis Spectroscopy

-

Solvent: 0.1 M NaOH (to ensure full deprotonation).

-

Lambda Max (

): ~370–380 nm (Intense yellow color). -

Application: Rapid concentration determination using Beer-Lambert Law.

Safety & Handling (MSDS Summary)

Danger: This compound is a Fatal Poison and Flammable Solid .

-

H-Codes:

-

H300/H310/H330: Fatal if swallowed, in contact with skin, or inhaled.

-

H228: Flammable solid.

-

-

Handling Protocol:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Segregate as hazardous organic waste. Do not mix with oxidizers.

-

-

First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes. Seek urgent medical attention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164591, 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved February 8, 2026 from [Link]

-

ChemSrc (2025). 2,6-Dinitro-4-(trifluoromethyl)phenol Physicochemical Data. Retrieved February 8, 2026 from [Link]

-

University of Hertfordshire (2024). PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved February 8, 2026 from [Link]

An In-depth Technical Guide to 2,6-Dinitro-4-(trifluoromethyl)phenol (CAS Number: 393-77-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, reactivity, and applications of 2,6-Dinitro-4-(trifluoromethyl)phenol, a versatile compound with significant applications in agrochemicals and as a synthetic intermediate in various chemical industries, including pharmaceuticals.

Chemical Identity and Physical Properties

2,6-Dinitro-4-(trifluoromethyl)phenol, identified by the CAS number 393-77-1, is a specialized chemical compound characterized by a phenol ring substituted with two nitro groups and a trifluoromethyl group.[1][2][3][4] This unique substitution pattern imparts distinct reactivity and physical properties to the molecule.

Molecular Structure:

The structure of 2,6-Dinitro-4-(trifluoromethyl)phenol consists of a benzene ring with a hydroxyl (-OH) group at position 1, nitro (-NO₂) groups at positions 2 and 6, and a trifluoromethyl (-CF₃) group at position 4.

Chemical Structure of 2,6-Dinitro-4-(trifluoromethyl)phenol

Synonyms:

-

α,α,α-Trifluoro-2,6-dinitro-p-cresol

-

4-Hydroxy-3,5-dinitrobenzotrifluoride

-

2,6-Dinitro-4-trifluoromethylphenol[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃N₂O₅ | [2][3][4] |

| Molecular Weight | 252.11 g/mol | [3][4] |

| Appearance | Light yellow to orange powder or crystals | [1] |

| Melting Point | 47 °C | [2] |

| Solubility | Soluble in most organic solvents and aqueous alkaline solutions. | [5] |

Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

The synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol can be achieved through various methods, with the nitration of a suitable precursor being a common approach. While specific laboratory-scale protocols are not extensively detailed in publicly available literature, a general synthetic strategy involves the nitration of 4-(trifluoromethyl)phenol.

Conceptual Synthesis Workflow:

General synthesis workflow for 2,6-Dinitro-4-(trifluoromethyl)phenol.

Experimental Protocol (Illustrative):

Disclaimer: This is an illustrative protocol based on general nitration procedures for phenols and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)phenol in a suitable solvent, such as glacial acetic acid. The flask should be cooled in an ice bath to maintain a low temperature.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling.

-

Nitration: Slowly add the nitrating mixture to the cooled solution of 4-(trifluoromethyl)phenol with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C to control the reaction and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acids, and then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Spectroscopic Characterization

The structural elucidation of 2,6-Dinitro-4-(trifluoromethyl)phenol is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy (Predicted):

-

¹H NMR: A single singlet in the aromatic region (around 8.5-9.0 ppm) is expected for the two equivalent aromatic protons. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The spectrum will show distinct signals for the six aromatic carbons, with those bearing the nitro and trifluoromethyl groups being significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3500 | O-H stretching (broad) |

| ~1520-1560 & ~1340-1380 | Asymmetric and symmetric N-O stretching of the nitro groups |

| ~1100-1300 | C-F stretching of the trifluoromethyl group |

| ~1600 & ~1450 | C=C stretching of the aromatic ring |

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would be characterized by the loss of nitro groups (-NO₂) and potentially the trifluoromethyl group (-CF₃).

Reactivity and Applications

The chemical reactivity of 2,6-Dinitro-4-(trifluoromethyl)phenol is largely dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the two nitro groups and the trifluoromethyl group makes the phenolic proton highly acidic and the aromatic ring susceptible to nucleophilic aromatic substitution.

Key Reactions:

-

Acidity and Salt Formation: The phenolic proton is readily abstracted by bases to form the corresponding phenoxide salt.

-

Ether Synthesis: The hydroxyl group can be alkylated to form ethers.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the nitro groups can be displaced by strong nucleophiles.

Applications:

The primary application of 2,6-Dinitro-4-(trifluoromethyl)phenol is in the agricultural sector as a herbicide.[1] It is also utilized as a key intermediate in the synthesis of other agrochemicals and pharmaceuticals.[1] Its enhanced reactivity makes it a valuable building block in organic synthesis for the construction of more complex molecules.[1] Furthermore, this compound is a known environmental transformation product of the herbicide Trifluralin, where it is designated as ET-20.[4][6]

Relevance to Drug Development:

While direct applications of 2,6-Dinitro-4-(trifluoromethyl)phenol in drug development are not extensively documented, its structural motifs are of interest to medicinal chemists. Dinitrophenol derivatives have been explored for various therapeutic applications, although their use is often limited by toxicity. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. Therefore, 2,6-Dinitro-4-(trifluoromethyl)phenol serves as a potential starting material for the synthesis of novel drug candidates.

Biological Activity and Mechanism of Action

The biological activity of 2,6-Dinitro-4-(trifluoromethyl)phenol is primarily associated with its ability to act as an uncoupler of oxidative phosphorylation, a mechanism shared by other dinitrophenols.[5][7]

Mechanism of Action as a Herbicide:

Mechanism of dinitrophenols as uncouplers of oxidative phosphorylation.

In the inner mitochondrial membrane, the electron transport chain establishes a proton gradient that is used by ATP synthase to produce ATP. 2,6-Dinitro-4-(trifluoromethyl)phenol, being a lipophilic weak acid, can diffuse across the membrane. In the intermembrane space, it picks up a proton, diffuses back into the mitochondrial matrix, and releases the proton, effectively dissipating the proton gradient.[5] This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in heat generation, which is ultimately lethal to the plant.

Safety and Handling

2,6-Dinitro-4-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxicity: It is classified as highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[3][4]

-

Irritation: It can cause skin and eye irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2,6-Dinitro-4-(trifluoromethyl)phenol is a synthetically valuable compound with significant utility in the agrochemical industry and as a versatile intermediate for organic synthesis. Its unique chemical structure, characterized by the presence of two nitro groups and a trifluoromethyl group, confers potent biological activity and a range of chemical reactivity. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. While its direct application in drug development is not prominent, its role as a precursor for more complex molecules with potential therapeutic applications should not be overlooked.

References

- Verma, S., Pandita, S., & Jain, S. L. (2014). A simple and efficient microwave-assisted regioselective synthesis of ortho-nitrophenols using urea nitrate. Tetrahedron Letters, 55(7), 1320-1322.

- Rudakov, O. B., & Preobrazhenskii, A. A. (2010). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 80(10), 2226-2227.

-

Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved February 7, 2026, from [Link]

- MDPI. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors, 10(11), 472.

- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.

- International Journal of Advanced Research in Science, Communication and Technology. (2023).

-

Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved February 7, 2026, from [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2024). Pesticide properties for 2,6-dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dinitrophenol. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2024). Trifluralin. Retrieved February 7, 2026, from [Link]

- van Rensen, J. J. S. (1982). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis.

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2023). Trifluralin (Ref: EL 152). Retrieved February 7, 2026, from [Link]

- Or, P. L. (2018). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 14(2), 115-120.

-

PubChem. (n.d.). Trifluralin. Retrieved February 7, 2026, from [Link]

-

PharmaCompass. (n.d.). 2,6-Dinitrophenol. Retrieved February 7, 2026, from [Link]

- MDPI. (2021). Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. International Journal of Molecular Sciences, 22(16), 8757.

-

ResearchGate. (2019). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Retrieved February 7, 2026, from [Link]

-

Frontiers in Plant Science. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2019). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved February 7, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2015). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Retrieved February 7, 2026, from [Link]

-

Government of Canada. (2008). Screening Assessment for the Challenge: Phenol, 2-methyl-4,6-dinitro- (DNOC). Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-dinitro-4-(trifluoromethyl)phenol [sitem.herts.ac.uk]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,6-Dinitro-4-(trifluoromethyl)phenol | C7H3F3N2O5 | CID 164591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a substance's behavior in various systems, influencing everything from its environmental fate to its bioavailability. This guide provides an in-depth technical exploration of the solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol.

This compound is a known environmental degradate of the widely used herbicide Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine)[1]. While extensive data exists for the parent compound, Trifluralin, specific quantitative solubility data for its cresol degradate is less readily available. This guide will therefore leverage the well-documented properties of Trifluralin and related analogs to provide a scientifically grounded estimation of the solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol, alongside detailed methodologies for its empirical determination.

Chemical Identity and Structural Considerations

The structures of Trifluralin and its degradate, α,α,α-Trifluoro-2,6-dinitro-p-cresol, are presented below. The primary structural difference is the substitution at the 1-position of the benzene ring: a di-n-propylamino group in Trifluralin is replaced by a hydroxyl group in the cresol derivative. This seemingly minor change has profound implications for the compound's polarity and, consequently, its solubility.

The hydroxyl group of the cresol is capable of acting as both a hydrogen bond donor and acceptor, a property that generally enhances water solubility compared to the more nonpolar tertiary amine group in Trifluralin[2][3]. However, the presence of two electron-withdrawing nitro groups and a lipophilic trifluoromethyl group significantly influences the overall physicochemical properties of the molecule.

Solubility Profile: A Comparative Analysis

Direct quantitative solubility data for α,α,α-Trifluoro-2,6-dinitro-p-cresol is not extensively reported in the literature. To build a comprehensive understanding, we will examine the solubility of its parent compound, Trifluralin, and structurally related dinitro-p-cresol compounds.

Trifluralin Solubility

Trifluralin is characterized by its low water solubility. It is generally described as being insoluble in water, with specific values reported as less than 0.01 g/100 mL at 22.5 °C and 0.395 mg/L at pH 7[4]. Conversely, it is soluble in most organic solvents[4].

| Solvent | Solubility of Trifluralin | Reference |

| Water | <0.01 g/100 mL at 22.5 °C | [4] |

| Water | 0.395 mg/L at pH 7 | |

| Water | 0.22 mg/L at 20 °C | [5] |

| Acetone | >1000 g/L | [6] |

| Organic Solvents | Soluble | [4] |

Solubility of Related Cresol Derivatives

To infer the solubility of the target compound, it is instructive to examine the solubility of similar molecules.

-

2,6-Dinitro-p-cresol: This compound, lacking the trifluoromethyl group, is reported to be insoluble in water[7][8].

-

α,α,α-Trifluoro-p-cresol: This molecule, which has the trifluoromethyl and hydroxyl groups but lacks the nitro groups, is also described as insoluble in water[9].

The consistent insolubility of these related cresol derivatives in water suggests that α,α,α-Trifluoro-2,6-dinitro-p-cresol is also likely to exhibit very low aqueous solubility. The presence of the polar hydroxyl group may slightly increase its water solubility compared to Trifluralin, but the overall hydrophobic nature of the substituted benzene ring will be the dominant factor.

Factors Influencing Solubility

The solubility of α,α,α-Trifluoro-2,6-dinitro-p-cresol is governed by a delicate interplay of its structural features and the properties of the solvent.

Sources

- 1. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 3. ashp.org [ashp.org]

- 4. chembk.com [chembk.com]

- 5. coleman-lab.org [coleman-lab.org]

- 6. Trifluralin - Wikipedia [en.wikipedia.org]

- 7. 2,6-Dinitro-p-cresol CAS#: 609-93-8 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. alpha,alpha,alpha-Trifluoro-p-cresol(402-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,6-Dinitro-4-(trifluoromethyl)phenol: From Synthesis to Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitro-4-(trifluoromethyl)phenol is a specialized aromatic compound of significant interest in both agrochemical and pharmaceutical research. The presence of two electron-withdrawing nitro groups and a trifluoromethyl group on the phenol ring imparts unique chemical and biological properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, mechanism of action, and biological activities, including its applications and associated toxicological concerns. Furthermore, detailed experimental protocols are presented to facilitate further research and evaluation of this and similar compounds.

Chemical Identity and Properties

2,6-Dinitro-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3,5-dinitrobenzotrifluoride, is a solid at room temperature.[1][2] Its structure is characterized by a phenol ring substituted with two nitro groups at positions 2 and 6, and a trifluoromethyl group at position 4. This substitution pattern significantly influences its reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 393-77-1 | [2] |

| Molecular Formula | C₇H₃F₃N₂O₅ | [2] |

| Molecular Weight | 252.11 g/mol | [2] |

| Appearance | Light yellow to yellow-orange powder/crystals | [1] |

| Melting Point | 47 °C | [3] |

| Solubility | Soluble in toluene | [1] |

Synthesis of 2,6-Dinitro-4-(trifluoromethyl)phenol

Hypothetical Synthesis Protocol

Starting Material: 4-(Trifluoromethyl)phenol

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Dissolution of Starting Material: In a separate flask, dissolve 4-(trifluoromethyl)phenol in a minimal amount of dichloromethane.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-(trifluoromethyl)phenol while maintaining the reaction temperature below 10°C with an ice bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2,6-Dinitro-4-(trifluoromethyl)phenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for dinitrophenols, including likely 2,6-Dinitro-4-(trifluoromethyl)phenol, is the uncoupling of oxidative phosphorylation in mitochondria.[6] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase.

Dinitrophenols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[7] This uncoupling of the proton gradient from ATP synthesis leads to an increase in oxygen consumption as the electron transport chain attempts to re-establish the gradient, but the energy is dissipated as heat instead of being used for ATP production.[8] This can lead to a significant increase in the basal metabolic rate.[9]

Caption: Mechanism of mitochondrial uncoupling by 2,6-Dinitro-4-(trifluoromethyl)phenol.

Biological Activities and Potential Applications

Herbicidal Activity

2,6-Dinitro-4-(trifluoromethyl)phenol is utilized in the formulation of herbicides.[1] Its ability to disrupt energy metabolism in plants makes it an effective agent for controlling unwanted vegetation. The trifluoromethyl group enhances its reactivity and stability, contributing to its potent herbicidal activity.[1]

Potential in Drug Development

The uncoupling of oxidative phosphorylation by dinitrophenols has been investigated for its therapeutic potential, particularly in the context of metabolic diseases.

-

Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): By increasing the basal metabolic rate, dinitrophenols can promote weight loss.[9] Research is ongoing to develop safer derivatives or prodrugs that can harness this effect with a reduced risk of toxicity.[4]

-

Neuroprotection: Some studies suggest that mild mitochondrial uncoupling may have neuroprotective effects, potentially offering a therapeutic avenue for neurodegenerative diseases.[10]

Despite these potential applications, the narrow therapeutic index and significant toxicity of dinitrophenols remain major hurdles for their clinical use.[9]

Toxicology

Dinitrophenols are highly toxic compounds. The uncoupling of oxidative phosphorylation can lead to a rapid and uncontrolled increase in body temperature (hyperthermia), which can be fatal.[11]

GHS Hazard Classification for 2,6-Dinitro-4-(trifluoromethyl)phenol: [12]

| Hazard Statement | Description |

| H300 | Fatal if swallowed |

| H310 | Fatal in contact with skin |

| H330 | Fatal if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Acute toxicity studies on dinitrophenol isomers have shown that 2,6-DNP has a comparable lethality to the well-studied 2,4-DNP.[13] Newborn rats have been found to be more susceptible to the toxic effects of 2,4-DNP than older rats.[14]

Experimental Protocols

Assessment of Mitochondrial Respiration

To evaluate the effect of 2,6-Dinitro-4-(trifluoromethyl)phenol on cellular energy metabolism, high-resolution respirometry can be employed. This technique measures the oxygen consumption rate (OCR) of cells in real-time.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Agilent Seahorse XF Analyzer)

-

Cultured cells of interest

-

Respiration medium (e.g., DMEM with specific substrates)

-

2,6-Dinitro-4-(trifluoromethyl)phenol stock solution

-

Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)

Protocol:

-

Cell Seeding: Seed cells in a microplate compatible with the respirometer and allow them to adhere and grow to the desired confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed respiration medium.

-

Baseline Measurement: Place the cell plate in the respirometer and measure the basal oxygen consumption rate.

-

Compound Injection: Inject a specific concentration of 2,6-Dinitro-4-(trifluoromethyl)phenol into the wells and monitor the change in OCR. An increase in OCR is expected as the compound uncouples respiration.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial function:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (a known uncoupler): To determine the maximal respiratory capacity.

-

Rotenone/Antimycin A (Complex I/III inhibitors): To measure non-mitochondrial respiration.

-

-

Data Analysis: Analyze the OCR data to determine the effects of 2,6-Dinitro-4-(trifluoromethyl)phenol on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Caption: Workflow for assessing mitochondrial respiration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.[15]

Materials:

-

Cultured cells

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Plating: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 2,6-Dinitro-4-(trifluoromethyl)phenol and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

2,6-Dinitro-4-(trifluoromethyl)phenol is a compound with potent biological activity stemming from its ability to uncouple mitochondrial oxidative phosphorylation. While this property makes it an effective herbicide and a compound of interest for potential therapeutic applications in metabolic diseases, its high toxicity presents a significant challenge. A thorough understanding of its chemical properties, mechanism of action, and toxicological profile is crucial for any research or development involving this molecule. The experimental protocols provided in this guide offer a framework for the further investigation of 2,6-Dinitro-4-(trifluoromethyl)phenol and other related compounds.

References

-

2,4-Dinitrophenol. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for dinitrophenols. U.S. Department of Health and Human Services. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Retrieved February 8, 2026, from [Link]

-

Efremova, M. V., Vorobyeva, N. S., Bardakova, K. N., Ghyngazov, I. A., Kladko, D. V., Meschishin, A. S., ... & Vodovozova, E. L. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. International Journal of Molecular Sciences, 23(13), 6981. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dinitrophenol. PubChem. Retrieved February 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem. Retrieved February 8, 2026, from [Link]

- Google Patents. (n.d.). CN104045565A - Preparation method of 2,4-dinitrophenol.

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205-212. [Link]

-

Agriculture and Environment Research Unit. (n.d.). 2,6-dinitro-4-(trifluoromethyl)phenol. University of Hertfordshire. Retrieved February 8, 2026, from [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org. Retrieved February 8, 2026, from [Link]

-

Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577-1580. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)phenol. PubChem. Retrieved February 8, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENOL. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents. Retrieved February 8, 2026, from [Link]

-

Jackson, D. N., Jastroch, M., McCommis, K. S., & Finck, B. N. (2017). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Journal of visualized experiments : JoVE, (127), 56210. [Link]

-

Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved February 8, 2026, from [Link]

-

ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation. Retrieved February 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In RELEVANCE TO PUBLIC HEALTH. Retrieved February 8, 2026, from [Link]

-

Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Retrieved February 8, 2026, from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Experiment CM-3: Mitochondrial Respiration. (n.d.). Retrieved February 8, 2026, from [Link]

-

Canada.ca. (n.d.). Screening Assessment - Phenol, 2-methyl-4,6-dinitro- (DNOC) Chemical Abstracts Service Registry Number. Retrieved February 8, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 8, 2026, from [Link]

-

JoVE. (2016, August 26). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Retrieved February 8, 2026, from [Link]

-

Angene. (n.d.). 4-nitro-3-(trifluoromethyl)phenol(CAS# 88-30-2). Retrieved February 8, 2026, from [Link]

-

MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved February 8, 2026, from [Link]

-

RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved February 8, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 8, 2026, from [Link]

-

DOI. (2024, September 20). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Retrieved February 8, 2026, from [Link]

-

Shavell, V. I., Abdallah, M. E., Diamond, M. P., Krawetz, S. A., & Fletcher, N. M. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and sterility, 97(4), 991–997. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 8, 2026, from [Link]

-

uncouplers of oxidative phosphorylation. (2019, April 17). YouTube. Retrieved February 8, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,6-dinitro-4-(trifluoromethyl)phenol [sitem.herts.ac.uk]

- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Dinitro-4-(trifluoromethyl)phenol | C7H3F3N2O5 | CID 164591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

Technical Whitepaper: The Dinitrophenol Class – From Munitions to Metabolic Uncouplers

Executive Summary

The dinitrophenol class represents a pivotal chapter in the history of agrochemistry and pharmacology. Originally synthesized for high-explosive munitions in World War I, compounds like 2,4-Dinitrophenol (DNP) and 4,6-Dinitro-o-cresol (DNOC) were repurposed in the 1930s as the first synthetic organic herbicides.[1] Their efficacy stems from a fundamental bioenergetic mechanism: the uncoupling of oxidative phosphorylation.[2][3] This guide analyzes the transition of these compounds from industrial agents to biological tools, detailing their synthesis, protonophore mechanics, and the rigorous safety protocols required for their experimental handling.[1]

Chemical Genesis & Industrial Origins

The trajectory of dinitrophenols illustrates the "dual-use" nature of early industrial organic chemistry. Before their application in agriculture or medicine, these compounds were defined by their high energy potential and toxicity.[1]

From Munitions to Dyes

During World War I, the French military industrial complex synthesized 2,4-Dinitrophenol (DNP) as a precursor for picric acid and other explosives.[1] The nitration of phenol introduces nitro groups (

Following the war, the surplus of nitrated phenols found use in the dye industry (sulfur dyes) and as wood preservatives. It was in these industrial settings that the first biological effects were noted: workers exposed to DNP dust experienced weight loss, hyperthermia, and fatigue, providing the first epidemiological evidence of its metabolic impact.[1]

The Agronomic Pivot (1932)

The shift to agriculture was formalized by Georges Truffaut and I. Pastac . In 1932, they filed the seminal patent (French Patent 748,938) for the use of DNOC (4,6-dinitro-o-cresol) as a herbicide.[1]

-

Innovation: This was the first selective organic herbicide. It could eliminate broadleaf weeds in cereal crops because the waxy cuticle of cereals prevented absorption, whereas broadleaf weeds absorbed the lethal compound.[1]

-

Commercialization: Marketed under trade names like Sinox, DNOC became the standard for weed control until the advent of phenoxy herbicides (2,4-D) in the 1940s.[1]

Technical Synthesis & Structural Properties[1]

Understanding the synthesis of DNP/DNOC is critical for researchers handling these compounds, as impurities can drastically alter toxicity profiles.[1]

Synthesis Pathway (DNOC)

The industrial synthesis of DNOC typically avoids direct nitration of o-cresol due to oxidation risks. Instead, it follows a sulfonation-nitration route:[1]

-

Sulfonation: o-Cresol is treated with concentrated sulfuric acid (

) to form o-cresol-disulfonic acid.[1] This blocks the para-position and activates the ring. -

Nitration: The sulfonated intermediate is treated with nitric acid (

).[4] The sulfonic acid groups are displaced by nitro groups (ipso-substitution) at the 4 and 6 positions. -

Isolation: The product precipitates as a yellow solid, which is then washed to remove acid residues.[1]

Physicochemical Properties Table[1]

| Property | 2,4-Dinitrophenol (DNP) | 4,6-Dinitro-o-cresol (DNOC) |

| CAS Number | 51-28-5 | 534-52-1 |

| Molecular Formula | ||

| Appearance | Yellow crystalline solid | Yellow prismatic solid |

| pKa | 4.09 | 4.40 |

| Lipophilicity (LogP) | 1.67 | 2.12 |

| Solubility | Low in water; High in ethanol/ether | Low in water; High in lipids |

| Primary Use | Research tool, illicit diet agent | Herbicide, Insecticide (Ovicide) |

Mechanism of Action: The Protonophore Cycle

The herbicidal and toxicological effects of dinitrophenols are caused by mitochondrial uncoupling . DNP acts as a protonophore, a lipid-soluble acid that can transport protons across the Inner Mitochondrial Membrane (IMM).[1][3]

The Chemiosmotic Short-Circuit

Normally, the Electron Transport Chain (ETC) pumps protons (

DNP disrupts this by cycling between two forms:

-

Neutral Form (DNPH): Protonated DNP is lipophilic and diffuses from the IMS (high

) into the Matrix. -

Anionic Form (DNP

): Inside the Matrix (low

This cycle dissipates the proton motive force as heat rather than chemical energy (ATP).[3]

Pathway Visualization[1]

Toxicology & The Therapeutic Window

The primary danger of DNP is the lack of a negative feedback loop. Unlike physiological uncoupling proteins (UCPs), DNP-mediated uncoupling is uncontrolled.[1]

-

Therapeutic Index: Extremely narrow. The effective dose for metabolic increase overlaps significantly with the lethal dose.

-

LD50 Data:

-

Clinical Presentation: "Malignant hyperthermia." The body cooks itself from the inside. Rigor mortis sets in rapidly due to ATP depletion.

Safety Note: There is no specific antidote for DNP poisoning. Treatment is purely supportive (aggressive cooling).

Experimental Protocol: Real-Time Respirometry

For researchers investigating mitochondrial function, DNP is a standard "positive control" to determine Maximum Respiration Capacity (MRC).[1]

Protocol: Mitochondrial Stress Test (Seahorse/Oroboros)

Objective: Measure the spare respiratory capacity of cells by chemically uncoupling the ETC.

Reagents:

-

Basal Media: Unbuffered DMEM (pH 7.4).

-

Oligomycin (2 µM): Inhibits ATP Synthase (Complex V).[1]

-

DNP (Stock 10 mM in EtOH): The uncoupler. Note: FCCP is often used, but DNP is less liable to inhibit respiration at high doses.[1]

-

Rotenone/Antimycin A (1 µM): Inhibits Complex I/III (stops all mitochondrial respiration).[1]

Workflow:

-

Baseline Measurement:

-

Measure Oxygen Consumption Rate (OCR) to establish basal respiration.

-

Logic: Establishes the cell's resting energy demand.

-

-

Oligomycin Injection:

-

Add Oligomycin. OCR should drop significantly.

-

Causality: This proves that the respiration was driving ATP synthesis (Coupled Respiration). The remaining OCR is "Proton Leak."

-

-

DNP Titration (The Critical Step):

-

Do not add a single bolus. DNP has a biphasic effect: it uncouples at low doses but inhibits respiration at high doses.

-

Add DNP in increments (e.g., 20 µM, 40 µM, 60 µM).

-

Validation: Look for the peak OCR. This peak represents the Maximal Respiratory Capacity . If OCR drops after an addition, you have exceeded the optimal concentration.

-

-

Shutdown:

-

Add Rotenone/Antimycin A. OCR should drop to non-mitochondrial levels.

-

Self-Validation: If OCR remains, there is non-mitochondrial oxygen consumption (e.g., oxidases), which must be subtracted from data.[1]

-

Legacy & Modern Implications

While banned as herbicides and diet drugs, the dinitrophenol class is experiencing a research renaissance.[1]

-

Mild Uncoupling: New derivatives are being engineered to induce "mild uncoupling"—enough to combat obesity and fatty liver disease (NASH) without reaching toxic hyperthermia.

-

Neuroprotection: Low-dose uncoupling can reduce Reactive Oxygen Species (ROS) production (which is high when the proton gradient is hyper-polarized), offering potential treatments for Alzheimer’s and Parkinson’s.[1]

The history of DNP teaches that toxicity is often a matter of kinetics and dosage, not just chemistry.

References

-

Tainter, M. L., & Cutting, W. C. (1933).[1] Febrile, respiratory and some other actions of dinitrophenol.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Truffaut, G., & Pastac, I. (1932).[1] French Patent 748,938: Perfectionnements aux produits anticryptogamiques et insecticides. (Historical Patent Record).[1]

-

Grundlingh, J., et al. (2011).[1] 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death.[1][5][6] Journal of Medical Toxicology. Link

-

Mitchell, P. (1961).[1] Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism. Nature. Link[1]

-

Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak.[3] Physiology.[5] Link[1]

-

Childress, E. S., et al. (2018).[1] Mitochondrial uncouplers as selective anti-cancer agents.[1] Chapter in Mitochondrial Metabolism. Link[1]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2,6-Dinitro-4-(trifluoromethyl)phenol

[1]

Executive Summary

2,6-Dinitro-4-(trifluoromethyl)phenol (CAS: 393-77-1) is a highly electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of dinitroaniline herbicides (e.g., prodrugs or metabolites of Trifluralin/Benfuralin) and as a protonophore in bioenergetic research.[1][2][3][4][5] Its spectroscopic signature is defined by the synergistic electron-withdrawing effects of two nitro groups and a trifluoromethyl moiety, resulting in significant downfield shifts in NMR and characteristic fragmentation patterns in MS.[1]

This guide provides a comprehensive technical analysis of its spectroscopic data (NMR, IR, MS), supported by experimental protocols for its isolation and characterization.[1][6]

Part 1: Compound Identity & Physicochemical Profile[1][9]

| Property | Data |

| IUPAC Name | 2,6-Dinitro-4-(trifluoromethyl)phenol |

| Common Synonyms | 4-Hydroxy-3,5-dinitrobenzotrifluoride; |

| CAS Number | 393-77-1 |

| Molecular Formula | C |

| Molecular Weight | 252.10 g/mol |

| Appearance | Yellow crystalline solid |

| pKa | 3.69 (Strongly acidic due to -NO |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); slightly soluble in water (acidic form) |

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry (

H NMR (400 MHz, DMSO-d

)

Note: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.80 – 9.00 | Singlet (s) | 2H | Ar-H (C3, C5) | Protons are chemically equivalent.[1] Deshielded by ortho-NO |

| 10.50 – 11.50 | Broad Singlet (br s) | 1H | Ar-OH | Highly acidic phenolic proton.[1] Chemical shift varies with concentration and water content.[1] |

Mechanistic Note: The aromatic protons at C3 and C5 appear as a singlet.[1] While coupling to the

C NMR (100 MHz, DMSO-d

)

The spectrum displays coupling to fluorine atoms (

| Chemical Shift ( | Multiplicity | Coupling ( | Assignment |

| 121.5 | Quartet (q) | C F | |

| 129.8 | Quartet (q) | C 4 (Ar-C-CF | |

| 132.5 | Singlet (s) | - | C 3, C 5 (Ar-C-H) |

| 138.2 | Singlet (s) | - | C 2, C 6 (Ar-C-NO |

| 150.1 | Singlet (s) | - | C 1 (Ar-C-OH) |

F NMR (376 MHz, DMSO-d

)

| Chemical Shift ( | Multiplicity | Assignment |

| -61.5 | Singlet (s) | -CF |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitro and trifluoromethyl stretches.[1] The hydroxyl stretch is often shifted due to intramolecular hydrogen bonding with the ortho-nitro groups.[1]

| Wavenumber (cm | Intensity | Functional Group | Vibrational Mode |

| 3200 – 3500 | Medium, Broad | O-H | Stretching (Intramolecular H-bond) |

| 3050 – 3100 | Weak | C-H (Ar) | Aromatic C-H stretching |

| 1540 – 1560 | Strong | NO | Asymmetric stretching |

| 1340 – 1360 | Strong | NO | Symmetric stretching |

| 1100 – 1300 | Very Strong | C-F | C-F stretching (Multiple bands) |

| 1600, 1480 | Medium | C=C | Aromatic ring skeletal vibrations |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

-

ESI(-): The compound readily forms the phenolate ion

due to its high acidity.[1] -

EI: Shows characteristic fragmentation of nitroaromatics.[1]

Key Fragments (EI):

-

m/z 252: Molecular Ion

.[1] -

m/z 235:

. -

m/z 222:

. -

m/z 206:

.

MS Fragmentation Pathway (Visualization)[1]

Figure 1: Proposed EI-MS fragmentation pathway for 2,6-Dinitro-4-(trifluoromethyl)phenol.

Part 3: Experimental Protocol (Synthesis & Isolation)

This protocol describes the hydrolysis of 2-chloro-3,5-dinitrobenzotrifluoride, a standard industrial route yielding high-purity product suitable for spectroscopic validation.[1]

Materials

Workflow Diagram

Figure 2: Synthesis and isolation workflow for 2,6-Dinitro-4-(trifluoromethyl)phenol.[1]

Step-by-Step Methodology

-

Reaction Setup: Charge a glass-lined reactor with water (approx. 2 volumes relative to precursor). Add 2-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) with vigorous stirring.

-

Hydrolysis: Heat the mixture to 75°C . Slowly dose 20% NaOH solution (2.2 eq) over 30 minutes, maintaining temperature between 75–80°C .

-

Completion: Stir at 80°C for 3.5 hours. Monitor reaction progress by TLC or HPLC (disappearance of chloro-precursor).

-

Workup: Cool the reaction mixture to 20–25°C.

-

Acidification: Slowly add concentrated HCl until the pH reaches < 2. The product will precipitate as a yellow solid.[1]

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.[1]

-

Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

Part 4: Safety & Handling (Critical)[1]

2,6-Dinitro-4-(trifluoromethyl)phenol belongs to the class of nitrophenols, which carry specific hazards:

-

Explosion Hazard: Dry dinitrophenols can be shock-sensitive or explosive, especially if metal salts (picrates) are formed.[1] Do not use metal spatulas. Store in plastic or glass containers.

-

Toxicity: Fatal if swallowed, inhaled, or absorbed through skin.[1] It acts as an uncoupler of oxidative phosphorylation, leading to hyperthermia and metabolic collapse.[1]

-

PPE: Full chemical resistant suit, double nitrile gloves, and face shield are mandatory during synthesis.[1]

References

-

PubChem. (n.d.).[1] 2,6-Dinitro-4-(trifluoromethyl)phenol (CID 164591).[1][2][5] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1]

-

Nagy, L., et al. (1986).[1] Process for the preparation of 2-trifluoromethyl-4,6-dinitrophenol.[1][7] U.S. Patent No.[1] 4,596,893.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

University of Hertfordshire. (2024).[1] PPDB: Pesticide Properties DataBase - 2,6-dinitro-4-(trifluoromethyl)phenol.[1][5] Retrieved from [Link][1]

Sources

- 1. 2,6-Dinitro-4-(trifluoromethyl)phenol | C7H3F3N2O5 | CID 164591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]

- 5. 2,6-dinitro-4-(trifluoromethyl)phenol [sitem.herts.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4596893A - 2-trifluoromethyl-4,6-dinitro-phenol and derivatives thereof, process for the preparation thereof and herbicidal, acaricidal and crop regulation compositions containing same - Google Patents [patents.google.com]

Unlocking the Research Potential of 2,6-Dinitro-4-(trifluoromethyl)phenol: A Technical Guide for Scientists and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Bioenergetics and Cytoskeletal Dynamics

2,6-Dinitro-4-(trifluoromethyl)phenol is a fascinating and underexplored molecule with a chemical structure that suggests a rich potential for diverse research applications. As a dinitrophenol derivative, it shares a structural resemblance to the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP), hinting at a role in modulating cellular metabolism. Simultaneously, its classification as a dinitroaniline derivative, and its known status as a metabolite of the herbicide trifluralin, points towards an ability to interfere with microtubule dynamics, a cornerstone of cell division and intracellular transport.[1]

This dual-threat potential—influencing both cellular energy production and structural integrity—positions 2,6-Dinitro-4-(trifluoromethyl)phenol as a compound of significant interest for researchers in fields ranging from oncology and metabolic diseases to environmental science and toxicology. This in-depth technical guide provides a framework for exploring the multifaceted research avenues of this molecule, offering not just a review of existing knowledge but a forward-looking perspective on novel areas of investigation. We will delve into its core mechanisms of action, propose detailed experimental protocols, and outline promising translational applications.

Physicochemical Properties: A Foundation for Research

A thorough understanding of the physicochemical properties of 2,6-Dinitro-4-(trifluoromethyl)phenol is fundamental to designing robust experimental protocols and interpreting results. The presence of two nitro groups and a trifluoromethyl group significantly influences its electronic and steric characteristics, enhancing its reactivity and stability.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₃F₃N₂O₅ | [1][4] |

| Molecular Weight | 252.11 g/mol | [3][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 47 °C | [1] |

| CAS Number | 393-77-1 | [1] |

Core Research Area 1: Modulating Cellular Bioenergetics via Mitochondrial Uncoupling

The structural similarity of 2,6-Dinitro-4-(trifluoromethyl)phenol to 2,4-dinitrophenol (DNP), a well-characterized mitochondrial uncoupler, is a strong indicator of its potential to influence cellular energy metabolism. Dinitrophenols act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis.[2] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP production, with the energy being dissipated as heat.[2]

Scientific Rationale

The therapeutic potential of mitochondrial uncoupling is a burgeoning area of research, with implications for metabolic diseases such as obesity and nonalcoholic fatty liver disease (NAFLD), as well as neurodegenerative disorders.[5] By increasing energy expenditure, controlled mitochondrial uncoupling could offer a novel approach to weight management and improving insulin sensitivity. Furthermore, the mild uncoupling induced by some compounds has been shown to have neuroprotective effects.[6] The key challenge in this field is the narrow therapeutic window of compounds like DNP. Therefore, identifying and characterizing novel uncouplers with improved safety profiles is a high priority. 2,6-Dinitro-4-(trifluoromethyl)phenol, with its distinct substitution pattern, may offer a different potency and toxicity profile compared to 2,4-DNP, making it a compelling candidate for investigation.

Experimental Workflow: Assessing Mitochondrial Uncoupling Potential

Caption: Workflow for evaluating the mitochondrial uncoupling activity.

Detailed Protocol: Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode, a standard method for assessing the potency of uncoupling agents.[7]

Materials:

-

Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 0.1 mM EGTA, pH 7.4)

-

Substrates (e.g., glutamate/malate or succinate)

-

ADP solution

-

2,6-Dinitro-4-(trifluoromethyl)phenol stock solution (in DMSO)

-

Clark-type oxygen electrode system

-

Isolated mitochondria (e.g., from rat liver)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1 mL of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30 °C).

-

Add isolated mitochondria (typically 0.5-1 mg of protein) to the chamber and record the basal respiration rate (State 2).

-

Add the respiratory substrate (e.g., 5 mM glutamate/5 mM malate) and allow the respiration rate to stabilize.

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol).

-

Once the ADP is phosphorylated and the respiration rate returns to State 4, begin the titration with 2,6-Dinitro-4-(trifluoromethyl)phenol.

-